Cas no 1805071-90-2 (6-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid)

6-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid
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- インチ: 1S/C9H5F6NO4/c1-19-4-2-3(8(10,11)12)6(20-9(13,14)15)5(16-4)7(17)18/h2H,1H3,(H,17,18)
- InChIKey: FKZYHAKTSVFOAD-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(N=C(C(=O)O)C=1OC(F)(F)F)OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 357
- トポロジー分子極性表面積: 68.6
- 疎水性パラメータ計算基準値(XlogP): 3.1
6-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029083715-1g |
6-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid |
1805071-90-2 | 97% | 1g |
$1,579.40 | 2022-04-01 |
6-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid 関連文献
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6-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acidに関する追加情報
6-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 1805071-90-2, known as 6-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple electron-withdrawing groups, including a methoxy group, a trifluoromethoxy group, and a trifluoromethyl group. These substituents not only influence the electronic properties of the molecule but also play a crucial role in its potential applications.
Recent studies have highlighted the importance of such multifunctional molecules in drug discovery, particularly in the development of novel therapeutics targeting complex biological systems. The presence of the trifluoromethyl and trifluoromethoxy groups imparts high lipophilicity and metabolic stability to the compound, making it an attractive candidate for drug design. Additionally, the methoxy group at position 6 of the pyridine ring contributes to hydrogen bonding capabilities, which can enhance bioavailability and pharmacokinetic properties.
From a structural perspective, 6-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid exhibits a rigid framework that facilitates precise molecular interactions. This rigidity is advantageous in designing molecules with high selectivity and potency against specific biological targets. Researchers have explored its potential as a scaffold for constructing bioactive molecules, particularly in the context of kinase inhibitors and receptor modulators.
The synthesis of this compound involves a series of intricate chemical transformations, including nucleophilic aromatic substitution and fluorination reactions. These methods have been optimized to ensure high yields and purity, which are critical for its use in preclinical studies and beyond. The development of efficient synthetic routes has been a focal point for chemists aiming to scale up production for research purposes.
One of the most promising applications of this compound lies in its potential as a building block for advanced materials. The combination of electron-withdrawing groups on the pyridine ring makes it suitable for applications in optoelectronics and organic electronics. For instance, derivatives of this compound have been investigated for their ability to enhance charge transport properties in organic semiconductors.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 6-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid with unprecedented accuracy. These computational studies have provided valuable insights into its interaction with biological macromolecules, paving the way for its use in rational drug design.
In terms of environmental impact, this compound has been subjected to rigorous testing to assess its biodegradability and toxicity profiles. Preliminary results suggest that it exhibits low toxicity towards non-target organisms, which is a critical factor for its safe use in various industrial and therapeutic applications.
Looking ahead, the continued exploration of 6-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid is expected to unlock new avenues for innovation across multiple disciplines. Its unique combination of structural features positions it as a versatile tool for addressing some of the most pressing challenges in modern science.
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